1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene is an organic compound with the molecular formula C({24})H({18})O(_{2}). It is characterized by two methoxyphenyl groups attached to a central benzene ring through ethynyl linkages.
Preparation Methods
The synthesis of 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts to couple terminal alkynes with aryl halides. The general synthetic route includes the following steps:
Preparation of 4-methoxyphenylacetylene: This is achieved by reacting 4-methoxyphenyl iodide with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Coupling Reaction: The 4-methoxyphenylacetylene is then coupled with 1,4-diiodobenzene using a palladium catalyst to form this compound.
Chemical Reactions Analysis
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene involves its interaction with various molecular targets. The ethynyl groups facilitate π-π interactions with aromatic systems, while the methoxy groups can participate in hydrogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene can be compared with other similar compounds such as:
1,4-Bis(phenylethynyl)benzene: Lacks the methoxy groups, resulting in different electronic properties.
1,4-Bis(4-methylphenylethynyl)benzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
1,4-Bis(4-fluorophenylethynyl)benzene: The presence of fluorine atoms alters its chemical stability and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and potential for hydrogen bonding due to the methoxy groups.
Properties
Molecular Formula |
C24H18O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H18O2/c1-25-23-15-11-21(12-16-23)9-7-19-3-5-20(6-4-19)8-10-22-13-17-24(26-2)18-14-22/h3-6,11-18H,1-2H3 |
InChI Key |
XTOTWCSWPHHCBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC |
Synonyms |
1,4-bis(4-methoxyphenylethynyl)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.